molecular formula C8H7NO3 B8733733 (R)-2-(3-nitrophenyl)oxirane

(R)-2-(3-nitrophenyl)oxirane

Cat. No. B8733733
M. Wt: 165.15 g/mol
InChI Key: VVZFDVJTIOLMKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148118B2

Procedure details

3-Nitrostyrene (1 g, 6.71 mmol) was taken with 100 mg Immobilized lipase and 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (0.3 g, 1.03 mmol) in dry dichloromethane (15 mL) and stirred at 25° C. and added urea hydrogen peroxide (3 g, 32 mmol) portion-wise at a pH 5 for 20 hours. The reaction was monitored occasionally on TLC. The mixture was filtered and washed the residue with dichloromethane and the filtrate was reduced its volume under reduced pressure using vacuum flash evaporator. The product was purified by preparative TLC with 25% EtOAc/hexane. 75% Yield; Yellow oil (Found: C, 58.22; H, 4.28; N, 8.50. C8H7NO3 requires C, 58.18; H, 4.27; N, 8.48%); Rf (25% EtOAc/hexane) 0.50; [α]D20−1.51 (c 2.0, CHCl3); {lit., [α]D18+2.5 (c 2.8, CHCl3, S}; HPLC analysis using a Chiralpak AD column showed it to be 60% ee [hexane: 2-propanol=9:1, flow rate 0.8 cm3 min−1]; νmax (neat/cm−1) 3113, 2995, 1517, 1343, 1301, 1042, 983, 888, 788, 740; δH (300 MHz; CDCl3) 2.80 (1H, dd, J 2.5 and 4.8, HCOCHH), 3.21 (1H, dd, J 3.9 and 4.8, HCOCHH), 3.97 (1H, dd, J 2.5 and 3.9, PhCHOCH2), 7.40-7.75 (2H, m, 2×CH, arom.) and 8.01-8.24 (2H, m, 2×CH, arom.); δC (300 MHz; CDCl3) 51.7 (CH2), 51.9 (CH), 126.0, 126.4, 145.4 and 148.6 (6×C-Ph); MS m/z (rel. intensity %): 165 (M+, 18), 150(32), 136(68), 120(25), 105(17), 90(100), 77(22), 74(12), 65(52), 63 (59).
Quantity
1 g
Type
reactant
Reaction Step One
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8])([O-:3])=[O:2].CC1(C)O[C@H]2[C@@H]3OC(C)(C)O[C@]3(C(O)=O)O[C@H]2C[O:14]1.O.OO.NC(N)=O>ClCCl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]2[CH2:8][O:14]2)[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C)C=CC1
Step Two
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0.3 g
Type
reactant
Smiles
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
OO.NC(=O)N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed the residue with dichloromethane
CUSTOM
Type
CUSTOM
Details
vacuum flash evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative TLC with 25% EtOAc/hexane

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08148118B2

Procedure details

3-Nitrostyrene (1 g, 6.71 mmol) was taken with 100 mg Immobilized lipase and 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (0.3 g, 1.03 mmol) in dry dichloromethane (15 mL) and stirred at 25° C. and added urea hydrogen peroxide (3 g, 32 mmol) portion-wise at a pH 5 for 20 hours. The reaction was monitored occasionally on TLC. The mixture was filtered and washed the residue with dichloromethane and the filtrate was reduced its volume under reduced pressure using vacuum flash evaporator. The product was purified by preparative TLC with 25% EtOAc/hexane. 75% Yield; Yellow oil (Found: C, 58.22; H, 4.28; N, 8.50. C8H7NO3 requires C, 58.18; H, 4.27; N, 8.48%); Rf (25% EtOAc/hexane) 0.50; [α]D20−1.51 (c 2.0, CHCl3); {lit., [α]D18+2.5 (c 2.8, CHCl3, S}; HPLC analysis using a Chiralpak AD column showed it to be 60% ee [hexane: 2-propanol=9:1, flow rate 0.8 cm3 min−1]; νmax (neat/cm−1) 3113, 2995, 1517, 1343, 1301, 1042, 983, 888, 788, 740; δH (300 MHz; CDCl3) 2.80 (1H, dd, J 2.5 and 4.8, HCOCHH), 3.21 (1H, dd, J 3.9 and 4.8, HCOCHH), 3.97 (1H, dd, J 2.5 and 3.9, PhCHOCH2), 7.40-7.75 (2H, m, 2×CH, arom.) and 8.01-8.24 (2H, m, 2×CH, arom.); δC (300 MHz; CDCl3) 51.7 (CH2), 51.9 (CH), 126.0, 126.4, 145.4 and 148.6 (6×C-Ph); MS m/z (rel. intensity %): 165 (M+, 18), 150(32), 136(68), 120(25), 105(17), 90(100), 77(22), 74(12), 65(52), 63 (59).
Quantity
1 g
Type
reactant
Reaction Step One
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8])([O-:3])=[O:2].CC1(C)O[C@H]2[C@@H]3OC(C)(C)O[C@]3(C(O)=O)O[C@H]2C[O:14]1.O.OO.NC(N)=O>ClCCl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]2[CH2:8][O:14]2)[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C)C=CC1
Step Two
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0.3 g
Type
reactant
Smiles
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
OO.NC(=O)N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed the residue with dichloromethane
CUSTOM
Type
CUSTOM
Details
vacuum flash evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative TLC with 25% EtOAc/hexane

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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